molecular formula C8H6Br2I2 B1272026 1,4-Bis(bromomethyl)-2,5-diiodobenzene CAS No. 56403-29-3

1,4-Bis(bromomethyl)-2,5-diiodobenzene

Cat. No. B1272026
CAS RN: 56403-29-3
M. Wt: 515.75 g/mol
InChI Key: RNXBYLAAAKTAQY-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)benzene is a type of organic compound that belongs to the family of halogenated hydrocarbons . It is structurally similar to 1,4-bis(bromomethyl)cyclohexane , which is a beige crystalline powder .


Chemical Reactions Analysis

1,4-Bis(bromomethyl)benzene has been used in the synthesis of planar-chiral dithiaparacyclophanes through catalytic enantioselective construction of the ansa chains .

Scientific Research Applications

Synthesis of Porous Polymers for CO2 Capture

1,4-Bis(bromomethyl)-2,5-diiodobenzene: is utilized in the synthesis of benzene-linked porous polymers (B-PPMs). These polymers have shown promise in selectively capturing CO2 from mixed gases. The B-PPM-2, in particular, exhibits excellent CO2 adsorption capacity and selectivity, making it a potential candidate for industrial applications in carbon capture and storage .

properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBYLAAAKTAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376212
Record name 1,4-bis(bromomethyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2,5-diiodobenzene

CAS RN

56403-29-3
Record name 1,4-bis(bromomethyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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